N-(1,2,3,4-Tetrahydroquinolin-5-YL)butanamide

Description

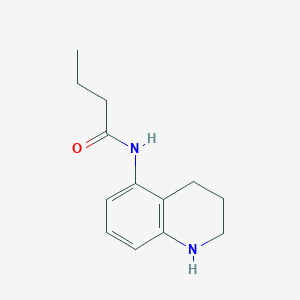

N-(1,2,3,4-Tetrahydroquinolin-5-yl)butanamide hydrochloride is a bicyclic tertiary amine derivative featuring a tetrahydroquinoline core linked to a butanamide group via the 5-position nitrogen. The compound’s hydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological studies. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s 2025 catalog , which may reflect challenges in synthesis, stability, or prioritization in research pipelines.

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide |

InChI |

InChI=1S/C13H18N2O/c1-2-5-13(16)15-12-8-3-7-11-10(12)6-4-9-14-11/h3,7-8,14H,2,4-6,9H2,1H3,(H,15,16) |

InChI Key |

DULGMKWUJYCQOR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=CC=CC2=C1CCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Amino-1,2,3,4-Tetrahydroquinoline Intermediate

The 1,2,3,4-tetrahydroquinoline core is commonly synthesized via classical methods such as the Hantzsch dihydropyridine synthesis or multicomponent Mannich-type reactions. For example, tetrahydroquinoline derivatives are prepared by condensation of appropriate 3-ketoamides, aldehydes, and amino compounds under reflux in isopropanol or ethanol, sometimes catalyzed by acids or Lewis acids, yielding the tetrahydroquinoline ring system with substitution at desired positions.

Specifically, the amino substitution at the 5-position can be introduced by:

- Direct amination methods involving α-C–H amination of tetrahydroquinolines using catalytic systems such as TEMPO and copper salts under mild conditions.

- Functional group transformations on pre-formed tetrahydroquinoline derivatives, such as reduction of nitro groups or substitution reactions on halogenated intermediates.

Amide Bond Formation

Once the 5-amino-1,2,3,4-tetrahydroquinoline intermediate is obtained, it is reacted with butanoyl chloride or butanoic acid derivatives to form the butanamide linkage. Typical conditions involve:

- Use of acid chlorides or activated esters in the presence of bases like triethylamine or pyridine in solvents such as dichloromethane or tetrahydrofuran.

- Alternatively, coupling reagents such as carbodiimides (e.g., EDC, DCC) or uronium salts can be employed for amide bond formation under mild conditions.

- The Hantzsch synthesis route requires prolonged heating (up to 5 days) for hindered substrates but gives high purity and yields.

- Microwave-assisted synthesis and use of Lewis acids can shorten reaction times but may reduce yield and purity.

- Direct amination methods provide regioselective introduction of amino groups but require careful control of reaction conditions to avoid over-oxidation.

- Amide bond formation typically proceeds with high efficiency using acid chlorides; however, the choice of solvent and base can affect the purity and yield.

- The preparation of this compound is best achieved via a stepwise approach involving the synthesis of a 5-amino-substituted tetrahydroquinoline intermediate followed by amide coupling.

- The Hantzsch dihydropyridine synthesis remains a robust and widely used method for constructing the tetrahydroquinoline scaffold with substitution control.

- Recent advances in direct C–H amination provide alternative routes to introduce the amino functionality with potentially shorter reaction times and milder conditions.

- Amide bond formation is straightforward with acid chlorides or coupling reagents, with reaction conditions optimized to maximize yield and purity.

- The choice of synthetic route depends on substrate availability, desired scale, and purity requirements.

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Hantzsch dihydropyridine synthesis | 3-ketoamide, aldehyde, 3-aminoenone, reflux in i-PrOH | High purity, well-established | Long reaction times for hindered substrates |

| Direct α-C–H amination | TEMPO, CuCl catalyst, p-xylene, 40 °C | Regioselective, mild conditions | Requires catalyst optimization |

| Amide coupling | Butanoyl chloride, base (e.g., triethylamine), DCM | High yield, straightforward | Sensitive to moisture |

Chemical Reactions Analysis

Types of Reactions: N-(1,2,3,4-Tetrahydroquinolin-5-YL)butanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles (e.g., hydroxide ions, amines) in aqueous or organic solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

N-(1,2,3,4-Tetrahydroquinolin-5-YL)butanamide is a chemical compound with a tetrahydroquinoline moiety linked to a butanamide group. It has a molecular formula of C13H18N2O and a molecular weight of 218.29 g/mol. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis because its structural features may influence biological activity and chemical reactivity.

Scientific Research Applications

This compound is used in several scientific research applications:

- Chemistry It is used as a building block in synthesizing more complex organic molecules.

- Medicine It is being investigated for its potential therapeutic properties, including its use as a precursor in synthesizing pharmaceutical agents. Studies have indicated that this compound may modulate certain receptors involved in metabolic processes and inflammation. Further investigation is required to clarify its binding affinity and specificity towards these targets.

- Industry It may be used in developing new materials with specific properties, such as polymers and coatings.

Potential Therapeutic Application

This compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents. Studies have indicated that this compound may modulate certain receptors involved in metabolic processes and inflammation. Further investigation is required to clarify its binding affinity and specificity towards these targets.

Neuroinflammatory disease treatment

Methods and pharmaceutical compositions that can treat neuroinflammatory disease by reducing the production of pyrophosphate are being developed . Targeting isoprenoid pathways has proven safe and non-toxic and is well tolerated in patients with cardiovascular or bone disorders; this methodology utilizes therapeutic compounds with far fewer side effects .

Isoprenoid pyrophosphates, such as IPP and HMBPP, interact with two proteins called butyrophilin 3A1 (BTN3A1) and ecto-F1FO-ATPase (F1FO) . These two membrane-associated proteins are integral in the Vy9V52 TCR-mediated inflammatory process . When pyrophosphates such as IPP and HMBPP bind to BTN3A1, they eliminate its repressive activity and allow F1FO to function properly and possibly play a role in direct stimulation of the ⁇ TCR .

Structural comparison

This compound shares structural similarities with several other compounds in the tetrahydroquinoline family:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1,2,3,4-Tetrahydroquinolin-8-YL)acetamide | Tetrahydroquinoline core with acetamide group | Different position of amide linkage affects reactivity |

| This compound hydrochloride | Salt form of the compound | Enhanced solubility and stability compared to free base |

| 1-[4-(4-morpholinylmethyl)benzoyl]-1,2,3,4-tetrahydroquinoline | Benzoyl moiety linked to tetrahydroquinoline | Potentially broader biological activity due to additional functional groups |

Mechanism of Action

The mechanism of action of N-(1,2,3,4-Tetrahydroquinolin-5-YL)butanamide involves its interaction with molecular targets and pathways within biological systemsFurther research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

- Yield : The synthesis yields (45–51%) are comparable across the series, suggesting minimal influence of chain length on reaction efficiency under the reported conditions .

- Melting Points : Shorter alkyl chains (e.g., 5a, C4) exhibit higher melting points (180–182°C), likely due to stronger intermolecular forces in crystalline packing. Longer chains (e.g., 5c, C6) reduce melting points (142–143°C), reflecting increased molecular flexibility .

- Optical Activity : The specific rotation ([α]D) increases with chain length up to C6 (5c: +6.4°), possibly due to conformational preferences in chiral environments .

Structural Analogs with Divergent Core Architectures

The discontinued compound N-(4-butylphenyl)-2-(pyrimidin-2-ylthio)acetamide (CymitQuimica Ref: 10-F707307) provides a contrast in core structure. Unlike N-(1,2,3,4-tetrahydroquinolin-5-yl)butanamide, this analog replaces the tetrahydroquinoline moiety with a pyrimidin-2-ylthio group and a butylphenyl substituent.

Table 2: Core Structure Comparison

Key Observations :

- Bioactivity Potential: The tetrahydroquinoline core may offer enhanced π-π stacking interactions in biological systems compared to the pyrimidinylthio group, which could influence target binding affinity .

Implications of Discontinuation

Both this compound and N-(4-butylphenyl)-2-(pyrimidin-2-ylthio)acetamide were discontinued by CymitQuimica. This may reflect:

Limited Demand: Niche research applications reducing commercial viability.

Stability Issues : Hydrolysis of the amide bond or decomposition in storage.

Regulatory Hurdles : Preclinical toxicity or insufficient pharmacological promise .

Biological Activity

N-(1,2,3,4-Tetrahydroquinolin-5-YL)butanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C13H18N2O

- Molecular Weight : 218.29 g/mol

The compound features a tetrahydroquinoline moiety linked to a butanamide group, which may influence its interactions with various biological targets.

This compound has been shown to interact with several biological pathways:

- Receptor Modulation : Preliminary studies suggest that this compound may modulate receptors involved in metabolic processes and inflammation. Its potential to act as an agonist or antagonist at specific receptors remains an area of active research.

- Inhibition of Ferroptosis : Recent investigations indicate that tetrahydroquinoline derivatives can exhibit inhibitory actions against ferroptosis—a regulated form of cell death linked to various neurodegenerative diseases. This suggests therapeutic potential in conditions like multiple sclerosis and Alzheimer's disease .

- Biased Agonism : Some related compounds have demonstrated biased agonism at G protein-coupled receptors (GPCRs), selectively activating certain signaling pathways while inhibiting others. This behavior could be relevant for developing drugs with fewer side effects .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes key findings from SAR studies:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| N-(1,2,3,4-Tetrahydroquinolin-8-YL)acetamide | Tetrahydroquinoline core with an acetamide group | Varies in receptor affinity |

| This compound hydrochloride | Salt form enhancing solubility | Improved pharmacokinetic properties |

| 1-[4-(4-morpholinylmethyl)benzoyl]-1,2,3,4-tetrahydroquinoline | Benzoyl moiety linked to tetrahydroquinoline | Broader biological activity due to additional functional groups |

These comparisons highlight how slight modifications can lead to significant changes in biological activity and pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and related compounds:

- In Vitro Studies : Research demonstrated that derivatives of tetrahydroquinoline exhibit anticancer properties by inducing apoptosis in various cancer cell lines. For instance, compounds structurally similar to this compound showed promising results against breast and colon cancer cells .

- Pharmacokinetics : A study focused on the pharmacokinetic profile of tetrahydroquinoline derivatives indicated good brain penetration and bioavailability. These properties are crucial for developing treatments for central nervous system disorders .

- Ferroptosis Inhibition : A recent patent highlighted the potential of tetrahydroquinoline derivatives in inhibiting ferroptosis-related cell death mechanisms. This has implications for developing therapies targeting neurodegenerative diseases characterized by oxidative stress and cell death .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(1,2,3,4-tetrahydroquinolin-5-YL)butanamide with high yield and purity?

- The synthesis typically involves multi-step reactions, including condensation of tetrahydroquinoline derivatives with butanamide precursors. Key steps may include:

- Amide bond formation : Using coupling agents like EDCI or HOBt under inert conditions to minimize side reactions.

- Purification : Column chromatography (e.g., DCM:MeOH gradients) or recrystallization to isolate the target compound .

- Reaction conditions (e.g., pH, temperature) must be tightly controlled to avoid decomposition of the tetrahydroquinoline core .

Q. How can the structural integrity of this compound be confirmed experimentally?

- Spectroscopic techniques :

- ¹H/¹³C NMR : To verify substituent positions on the tetrahydroquinoline ring and butanamide linkage.

- IR spectroscopy : Confirms the presence of amide C=O stretching (~1650–1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns.

Q. What are the critical functional groups influencing the compound’s reactivity?

- The tetrahydroquinoline core’s nitrogen atom and the butanamide side chain are pivotal.

- The secondary amine in tetrahydroquinoline participates in hydrogen bonding or protonation-dependent interactions.

- The amide group contributes to solubility and stability via resonance stabilization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets like nNOS inhibition?

- Modifications to the tetrahydroquinoline core :

- Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at specific positions enhances binding affinity to neuronal nitric oxide synthase (nNOS) .

- Side-chain engineering : Replacing the butanamide with thiophene-carboximidamide improved selectivity in preclinical nNOS inhibitors .

- Computational modeling : Molecular docking and pharmacophore studies guide rational design by predicting interactions with active-site residues .

Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo studies?

- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., CYP450 assays), and blood-brain barrier penetration to explain efficacy gaps .

- Diastereomer analysis : Chiral separation (e.g., HPLC with chiral columns) identifies active enantiomers, as cis-trans configurations in the tetrahydroquinoline ring may alter binding .

- Dose-response validation : Re-evaluate activity thresholds using standardized assays (e.g., enzyme inhibition IC₅₀) to rule out batch variability .

Q. How can computational methods predict off-target interactions or toxicity risks?

- Molecular dynamics simulations : Simulate ligand-protein interactions over time to assess selectivity against non-target enzymes (e.g., endothelial NOS) .

- ADMET prediction tools : Use platforms like SwissADME or ProTox-II to forecast metabolic pathways, hepatotoxicity, and mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.